
Metolachlor-d6
Overview
Description
Metolachlor-d6 is a deuterated form of metolachlor, a widely used herbicide belonging to the chloroacetanilide family. This compound is primarily utilized in agricultural settings to control a variety of grasses and broadleaf weeds. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and environmental fate analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metolachlor-d6 involves the incorporation of deuterium atoms into the metolachlor molecule. The process typically starts with the deuteration of 2-ethyl-6-methylaniline, followed by condensation with methoxy acetone to form an imine. This imine is then hydrogenated to yield the secondary amine, which is subsequently acetylated with chloroacetyl chloride to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.
Chemical Reactions Analysis
Types of Reactions
Metolachlor-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in this compound is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Metolachlor-d6 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Environmental Studies: Used to trace the environmental fate and degradation pathways of metolachlor.
Mass Spectrometry: Serves as an internal standard in quantitative analysis.
Biological Studies: Helps in studying the metabolism and biotransformation of metolachlor in various organisms.
Industrial Applications: Used in the development and testing of new herbicidal formulations.
Mechanism of Action
Metolachlor-d6, like its non-deuterated counterpart, inhibits the synthesis of proteins and chlorophyll in target plants. It acts by interfering with the elongases and geranylgeranyl pyrophosphate cyclases, which are part of the gibberellin pathway. This inhibition disrupts cell division and elongation, leading to the death of the weed .
Comparison with Similar Compounds
Similar Compounds
Acetochlor: Another chloroacetanilide herbicide with similar applications.
Alachlor: Used for controlling grasses and broadleaf weeds in crops.
Butachlor: Commonly used in rice paddies for weed control.
Uniqueness
Metolachlor-d6 is unique due to its deuterium labeling, which enhances its stability and makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various studies .
Biological Activity
Metolachlor-d6 is a deuterated form of the herbicide metolachlor, widely used for controlling weeds in various crops. Understanding its biological activity is crucial for assessing its environmental impact and potential effects on non-target organisms. This article synthesizes findings from recent studies, focusing on its effects on aquatic ecosystems and microbial communities.
Chemical Structure and Properties
This compound is a selective pre-emergent herbicide belonging to the chloroacetamide class. The deuterated form, where hydrogen atoms are replaced by deuterium, aids in tracking the compound's behavior in environmental studies. Its chemical structure can be represented as follows:
Metolachlor inhibits very long chain fatty acids (VLCFAs) biosynthesis by binding to the fatty acid elongation synthase (FAE1-synthase), which is crucial for membrane integrity in plant and algal cells. This inhibition leads to altered fatty acid profiles, affecting cell membrane rigidity and permeability, ultimately impairing cell division and growth.
Impact on Periphyton and Microalgal Communities
Recent studies have demonstrated that this compound significantly affects periphyton and microalgal communities. For example, exposure to varying concentrations of metolachlor resulted in:
- Altered Fatty Acid Composition : Higher concentrations increased saturated fatty acids (SFAs) while decreasing polyunsaturated fatty acids (PUFAs) after just 7 days of exposure. A significant reduction in VLCFAs was observed, which are essential for maintaining membrane structure .
- Diatom Community Structure : Metolachlor exposure led to changes in diatom community composition, with sensitive species like Achnanthidium minutissimum showing decreased abundance at higher concentrations. In contrast, tolerant species such as Planothidium frequentissimum increased in prevalence .
Case Study: Diatom Response to Metolachlor
A controlled study assessed the impact of metolachlor on diatom species over a 14-day period. Key findings included:
- Concentration Levels : At concentrations of 5 mg/L and above, significant changes in diatom biomass and community structure were noted.
- Abnormal Forms : The presence of abnormal frustules increased with metolachlor concentration, indicating potential stress responses within the community .
Concentration (mg/L) | Biomass (mg chl-a/L) | Abnormal Forms (%) |
---|---|---|
Control | 12.5 | 2 |
5 | 10.2 | 10 |
30 | 7.8 | 80 |
Microbial Activity and Degradation
This compound also influences microbial communities involved in biodegradation processes. Research indicates that the presence of dissolved organic matter (DOM) can modulate the herbicide's impact on microbial growth rates and photosynthetic efficiency .
Biodegradation Studies
- Microbial Response : Microbial communities showed varying degradation rates depending on the presence of DOM, with significant declines in metolachlor concentrations over time observed under biotic conditions.
- Toxicity Assessment : The oral absorption rate of metolachlor is reported to be ≥85%, with metabolic pathways primarily involving oxidative reactions and glutathione conjugation leading to excretion via feces and urine .
Q & A
Basic Research Questions
Q. How is Metolachlor-d6 utilized as an internal standard in pesticide residue analysis?
this compound is a deuterated isotopologue of metolachlor, enabling precise quantification via isotope dilution mass spectrometry (IDMS). It compensates for matrix effects and instrumental variability during LC-MS/MS analysis. For example, spike recovery experiments require preparing this compound at defined concentrations (e.g., 10–400 µg/kg) in methanol or acetonitrile matrices to validate method accuracy . Its structural similarity to the target analyte ensures comparable extraction efficiency and ionization behavior, reducing quantification errors .
Q. What protocols ensure the stability of this compound in environmental matrices during long-term studies?
Stability testing involves storing spiked samples under controlled conditions (e.g., 0–6°C, pH 8.2 ± 0.1) and monitoring degradation via repeated LC-MS/MS analysis. Photolysis experiments require shielding samples from UV light, as deuterated compounds may exhibit altered degradation pathways compared to non-deuterated analogs. Matrix-specific validation (e.g., water, soil) is critical to account for interactions with organic matter or microbial activity .
Q. How should researchers prepare and characterize this compound stock solutions for trace analysis?
Stock solutions (e.g., 100 µg/mL) are prepared gravimetrically in 50/50 (v/v) acetonitrile/methanol to enhance solubility. Purity and concentration must be verified via certified reference materials (CRMs) and cross-checked against non-deuterated metolachlor standards. Stability studies should confirm minimal degradation over 6–12 months at 5°C .
Advanced Research Questions
Q. How can researchers resolve discrepancies in recovery rates between this compound and its non-deuterated counterpart in complex matrices?
Discrepancies often arise from isotopic effects during extraction or ionization. To mitigate this:
- Optimize LC separation to prevent co-elution with interfering compounds.
- Use matrix-matched calibration curves with deuterated and non-deuterated standards.
- Validate recovery rates across multiple spike levels (e.g., 0.15–6.0 µg/mL) to identify nonlinearity or suppression effects .
Q. What strategies address cross-contamination risks when analyzing this compound alongside structurally similar herbicides?
- Employ chromatographic methods with high resolution (e.g., UPLC) to separate co-eluting peaks.
- Use selective MRM transitions (e.g., m/z 284 → 252 for this compound) to minimize false positives.
- Implement blank injections between samples to detect carryover, especially when transitioning from high-concentration to low-concentration analyses .
Q. How do deuterium isotope effects influence the environmental fate of this compound compared to non-deuterated metolachlor?
Deuterium substitution alters bond strength (C-D vs. C-H), potentially slowing microbial degradation or hydrolysis. Comparative studies using isotopologues in microcosm experiments (e.g., river water, sediment) can quantify degradation half-lives. For photolysis, assess UV absorption shifts using spectrophotometry to predict reaction kinetics .
Q. What statistical approaches are recommended for validating this compound-based quantification methods in multi-residue analyses?
- Use ANOVA to evaluate intra- and inter-day precision across replicates.
- Apply Bland-Altman plots to compare results from deuterated and non-deuterated methods.
- Calculate measurement uncertainty (e.g., ±15% for recovery rates) following ISO/IEC 17025 guidelines .
Q. Methodological Considerations
Q. How should researchers document the use of this compound in compliance with journal reproducibility standards?
- Provide exact preparation protocols (solvents, concentrations, storage conditions) in the Methods section.
- Reference CRMs and instrument parameters (e.g., LC gradient, collision energy) to enable replication.
- Disclose batch-specific purity data (e.g., 98 atom% D) and supplier details (e.g., C/D/N Isotopes Inc.) .
Q. What criteria define the ethical use of this compound in ecotoxicology studies?
Properties
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/i3D3,10D2,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQBLGZPHOPPFO-XCPSXBTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC)N(C1=C(C=CC=C1CC)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401010012 | |
Record name | Metolachlor-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401010012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-97-0 | |
Record name | Metolachlor-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401010012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.